molecular formula C21H27FN2O3S B14763773 (S)-Gyramide A

(S)-Gyramide A

Cat. No.: B14763773
M. Wt: 406.5 g/mol
InChI Key: PTJKAHCUUOORPC-IBGZPJMESA-N
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Description

(S)-Gyramide A is a chiral compound known for its unique chemical properties and potential applications in various scientific fields. It is a synthetic molecule that has garnered interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Gyramide A typically involves several steps, starting with the preparation of the chiral precursor. The synthetic route often includes:

    Chiral Resolution: The separation of enantiomers to obtain the desired (S)-enantiomer.

    Coupling Reactions: Using reagents such as coupling agents to form the core structure of this compound.

    Purification: Techniques like chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to increase yield and efficiency.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize the production rate and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Gyramide A can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to simpler forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify its structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alkanes or alcohols.

Scientific Research Applications

(S)-Gyramide A has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Gyramide A involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-Gyramide A: The enantiomer of (S)-Gyramide A, with different biological activities.

    Gyramide B: A structurally related compound with distinct properties.

    Other Chiral Amides: Compounds with similar structures but varying functional groups.

Uniqueness

This compound stands out due to its specific chiral configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H27FN2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

5-fluoro-2-methyl-N-[(3S)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1

InChI Key

PTJKAHCUUOORPC-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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